Methyl 2-(azidocarbonyl)-3-nitrobenzoate
Description
Contextual Significance within Modern Organic Synthesis
The significance of Methyl 2-(azidocarbonyl)-3-nitrobenzoate in modern organic synthesis lies in the strategic placement of its functional groups. The acyl azide (B81097) group is a precursor to a highly reactive nitrene intermediate or can undergo the Curtius rearrangement to form an isocyanate. wikipedia.orgnih.gov This transformation is a powerful tool for the introduction of nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the methyl ester further influences the reactivity of the aromatic ring and provides additional sites for chemical modification.
Strategic Positioning as a Key Synthetic Intermediate in Complex Molecule Design
The unique substitution pattern of this compound positions it as a strategic intermediate for the synthesis of complex heterocyclic compounds. The ortho-relationship of the azidocarbonyl group and the meta-directing nitro group can be exploited to control the regioselectivity of subsequent reactions. For instance, the isocyanate generated via the Curtius rearrangement can undergo intramolecular cyclization reactions with a suitably placed nucleophile, leading to the formation of various nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in a variety of bond-forming reactions, further expanding the synthetic utility of this intermediate. raco.cat
Evolution of Research Perspectives on Acyl Azide Functionality in Benzoate (B1203000) Systems
The study of acyl azides dates back to the work of Theodor Curtius in the late 19th century. wikipedia.org Initially, research focused on their rearrangement to isocyanates and subsequent conversion to amines and ureas. Over the decades, the perspective on acyl azide functionality, particularly within aromatic systems like benzoates, has broadened significantly. Researchers have explored their use in a wider range of transformations, including cycloadditions and amidation reactions. raco.cat The introduction of various substituents on the benzoate ring, such as the nitro group in this compound, allows for the fine-tuning of the electronic properties and reactivity of the acyl azide moiety. This has led to the development of more sophisticated synthetic strategies and the construction of increasingly complex molecular targets. The ongoing exploration of the reactivity of substituted acyl azides continues to be an active area of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-carbonazidoyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c1-18-9(15)5-3-2-4-6(13(16)17)7(5)8(14)11-12-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRMQPAYXAOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Azidocarbonyl 3 Nitrobenzoate
Precursor Synthesis and Functional Group Interconversion Pathways
The primary route for the synthesis of methyl 2-(azidocarbonyl)-3-nitrobenzoate hinges on the preparation of a key intermediate, methyl 2-(chlorocarbonyl)-3-nitrobenzoate, followed by the conversion of the chlorocarbonyl moiety to the desired azidocarbonyl group.
Synthesis of Methyl 2-(chlorocarbonyl)-3-nitrobenzoate from Benzoate (B1203000) Precursors
The synthesis of the acyl chloride precursor, methyl 2-(chlorocarbonyl)-3-nitrobenzoate, typically starts from more readily available benzoic acid derivatives. A common starting material is 2-methyl-3-nitrobenzoic acid. The synthesis involves two main transformations: esterification of the carboxylic acid and subsequent chlorination of the methyl group, which is then converted to the chlorocarbonyl group.
The esterification of 2-methyl-3-nitrobenzoic acid to form methyl 2-methyl-3-nitrobenzoate can be achieved using various methylating agents in the presence of a suitable solvent and catalyst. google.com For instance, the reaction can be carried out using dimethyl sulfate (B86663) or diazomethane. google.com
Following esterification, the methyl group at the 2-position is converted to a chlorocarbonyl group. This is often a multi-step process that may involve radical bromination of the methyl group using N-bromosuccinimide (NBS) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate can then be further transformed into the target acyl chloride. A direct conversion of a carboxylic acid to an acyl chloride can also be achieved using reagents like thionyl chloride or oxalyl chloride. raco.cat
A plausible synthetic pathway starting from phthalic anhydride (B1165640) involves nitration, esterification, and then chlorination to yield methyl 2-(chlorocarbonyl)-3-nitrobenzoate.
Table 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| 2-methyl-3-nitrobenzoic acid | Dimethyl sulphate, Base | Polar solvent | Ambient temperature | Methyl 2-methyl-3-nitrobenzoate | google.com |
| 2-methyl-3-nitrobenzoic acid | Diazomethane, Base | Polar solvent | Ambient temperature | Methyl 2-methyl-3-nitrobenzoate | google.com |
Optimized Conversion of Chlorocarbonyl Moiety to Azidocarbonyl Functionality
The conversion of the chlorocarbonyl group of methyl 2-(chlorocarbonyl)-3-nitrobenzoate to the azidocarbonyl functionality is a crucial step. This is typically achieved through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide. raco.catyoutube.com
The reaction conditions for this transformation are critical to ensure high yield and purity, while minimizing the risk of side reactions, such as the Curtius rearrangement of the acyl azide product. The choice of solvent is important, with aprotic solvents like acetone (B3395972) or acetonitrile (B52724) often being employed. organic-chemistry.org The reaction is generally carried out at or below room temperature to suppress the thermal decomposition of the acyl azide. researchgate.net
One reported method for a similar transformation involves the use of sodium azide in tert-butanol (B103910) under reflux conditions. However, for many acyl azides, lower temperatures are preferable. researchgate.net
Table 2: General Conditions for Conversion of Acyl Chlorides to Acyl Azides
| Acyl Chloride Type | Azide Source | Solvent | Temperature | Key Considerations | References |
| Aromatic | Sodium azide | Acetone or Acetonitrile | Room Temperature | Avoids Curtius rearrangement | organic-chemistry.org |
| Aromatic | Sodium azide | Aqueous organic solvent | Room Temperature | Classic method | researchgate.net |
| Aromatic | Sodium azide | tert-Butanol | Reflux | Higher temperature may induce rearrangement |
Exploration of Alternative Synthetic Routes to the Azidocarbonyl Core
Beyond the standard acyl chloride route, several alternative methods for the synthesis of acyl azides have been developed, which could potentially be applied to the synthesis of this compound. These methods often start from different precursors and employ various activating agents.
One common alternative involves the direct conversion of carboxylic acids to acyl azides without the isolation of an acyl chloride intermediate. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by using a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) with sodium azide. organic-chemistry.orgwikipedia.org These methods offer the advantage of milder reaction conditions and can be more efficient for certain substrates. organic-chemistry.org
Another approach starts from aldehydes, which can be directly converted to acyl azides using reagents like iodine azide or through oxidation in the presence of an azide source. wikipedia.orgorganic-chemistry.org The reaction of N-acylbenzotriazoles with sodium azide also provides a pathway to acyl azides. organic-chemistry.org Furthermore, aryl hydrazines can be converted to the corresponding aryl azides. rsc.org
Mechanistic Studies of Azide Formation Reactions
The formation of an acyl azide from an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the acyl azide. youtube.com
When starting from a carboxylic acid, the mechanism involves an initial activation of the carboxylic acid. For example, with diphenylphosphoryl azide (DPPA), the carboxylic acid is believed to form a mixed anhydride, which is then attacked by the azide ion. In methods using trichloroisocyanuric acid and triphenylphosphine, a phosphonium (B103445) salt intermediate is likely formed, which activates the carboxylic acid for subsequent nucleophilic attack by the azide. researchgate.net
The primary competing reaction in the synthesis and handling of acyl azides is the Curtius rearrangement. This is a thermal or photochemically induced rearrangement where the acyl azide loses a molecule of nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.org This isocyanate can then react with various nucleophiles present in the reaction mixture. Understanding the conditions that favor the desired azide formation over the Curtius rearrangement is crucial for optimizing the synthesis.
Green Chemistry Approaches and Process Intensification for Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis, including the preparation of azides. Key principles of green chemistry, such as the use of safer solvents, milder reaction conditions, and improved atom economy, are being applied to azide synthesis.
For the conversion of acyl chlorides to acyl azides, the use of greener reaction media like polyethylene (B3416737) glycol 400 (PEG 400) has been explored as an alternative to traditional organic solvents. raco.cat Water has also been used as a solvent for the synthesis of aryl azides from arenediazonium tosylates and sodium azide, offering a simple and environmentally benign procedure. youtube.com
Flow chemistry represents a significant process intensification strategy for the synthesis of organic azides. organic-chemistry.org Continuous-flow reactors offer enhanced safety when working with potentially hazardous intermediates like azides, as only small quantities are present at any given time. This technology also allows for better control over reaction parameters, leading to improved yields and purity. The use of polymer-supported reagents, such as an azide exchange resin, in a flow system further simplifies purification and reduces waste. organic-chemistry.org
Elucidation of Reactivity and Mechanistic Pathways of the Azidocarbonyl Moiety
Detailed Investigations of the Curtius Rearrangement Pathway
The Curtius rearrangement is a classical and widely utilized reaction in organic synthesis for the conversion of carboxylic acids, via their corresponding acyl azides, into primary amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, with the concomitant loss of nitrogen gas. wikipedia.org
The thermal treatment of Methyl 2-(azidocarbonyl)-3-nitrobenzoate is expected to initiate the Curtius rearrangement. This process involves a concerted migration of the aryl group (2-(methoxycarbonyl)-3-nitrophenyl) to the nitrogen atom as dinitrogen is expelled. This rearrangement leads to the formation of the corresponding isocyanate, Methyl 2-isocyanato-3-nitrobenzoate.
Recent research suggests that the thermal Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the migration of the R-group occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This is supported by the absence of nitrene insertion or addition byproducts in many thermal Curtius reactions. wikipedia.org
Table 1: Theoretical Data on the Curtius Rearrangement of a Model Aromatic Acyl Azide
| Parameter | Value |
| Activation Energy (calculated) | ~30-40 kcal/mol |
| Reaction Enthalpy (calculated) | Exothermic |
| Key Intermediate | Isocyanate |
| Byproducts | Nitrogen Gas |
The isocyanate intermediate, Methyl 2-isocyanato-3-nitrobenzoate, is a highly electrophilic species and is susceptible to attack by various nucleophiles. A common and synthetically useful application of the Curtius rearrangement is the in-situ trapping of the isocyanate with an alcohol to form a stable carbamate (B1207046).
For instance, if the thermal decomposition of this compound is carried out in the presence of an alcohol, such as methanol (B129727) or ethanol (B145695), the alcohol will act as a nucleophile, attacking the carbonyl carbon of the isocyanate. This reaction yields the corresponding N-aryl carbamate.
Table 2: Representative Examples of Carbamate Formation from Isocyanates and Alcohols
| Isocyanate | Alcohol | Product |
| Phenyl isocyanate | Methanol | Methyl N-phenylcarbamate |
| Tolyl isocyanate | Ethanol | Ethyl N-tolylcarbamate |
| Methyl 2-isocyanato-3-nitrobenzoate | Methanol | Methyl N-(2-(methoxycarbonyl)-3-nitrophenyl)carbamate |
The last entry is a predicted outcome for the reaction of the isocyanate derived from this compound with methanol, based on established reactivity patterns.
The strategic placement of functional groups on the aromatic ring of Methyl 2-isocyanato-3-nitrobenzoate could potentially lead to intramolecular cyclization reactions. The isocyanate moiety can react with a suitably positioned nucleophilic group on the same molecule. However, in the case of Methyl 2-isocyanato-3-nitrobenzoate, the ortho-nitro and meta-methoxycarbonyl groups are not typically nucleophilic and are unlikely to participate in a direct intramolecular cyclization with the isocyanate under standard Curtius rearrangement conditions. More complex, multi-step transformations would be required to introduce a nucleophilic substituent capable of such a reaction.
Nitrene Generation and Subsequent Reaction Dynamics
While the thermal Curtius rearrangement is generally considered a concerted process, the generation of a discrete nitrene intermediate can be achieved under specific conditions, particularly through photochemical methods. nih.gov A nitrene is a neutral, electron-deficient nitrogen species with the general formula R-N, and it is a highly reactive intermediate.
As previously mentioned, the thermal decomposition of acyl azides typically proceeds via a concerted rearrangement to the isocyanate. wikipedia.org The formation of a free acyl nitrene as a distinct intermediate is not the favored pathway under thermal conditions. Therefore, detailed studies on the thermal generation of (2-(methoxycarbonyl)-6-nitrophenyl)carbonylnitrene from this compound are scarce, as the isocyanate formation is the dominant reaction channel.
In contrast to thermal decomposition, the photolysis of acyl azides is a well-established method for generating acyl nitrenes. nih.gov The absorption of a photon provides the necessary energy to cleave the weak N-N bond, leading to the extrusion of nitrogen gas and the formation of a nitrene intermediate.
The photochemical decomposition of this compound would be expected to yield the corresponding (2-(methoxycarbonyl)-6-nitrophenyl)carbonylnitrene. This highly reactive species can then undergo various reactions, including intramolecular C-H insertion, cyclization, or rearrangement to the isocyanate. The distribution of products would be highly dependent on the reaction conditions, such as the wavelength of light used and the solvent.
Table 3: Potential Photochemical Reaction Pathways for this compound
| Pathway | Intermediate/Product |
| Nitrogen Extrusion | (2-(methoxycarbonyl)-6-nitrophenyl)carbonylnitrene |
| Rearrangement of Nitrene | Methyl 2-isocyanato-3-nitrobenzoate |
| Intramolecular C-H Insertion | Potential for cyclized products |
| Solvent Trapping | Products from reaction with solvent molecules |
This table outlines the plausible outcomes of the photolysis of this compound based on the known reactivity of acyl azides and nitrenes. Specific experimental data for this compound is not available in the searched literature.
Exploration of Nitrene Reactivity: C-H Insertion and Cycloadditions
Upon decomposition, acyl azides can form highly reactive acyl nitrenes. These electron-deficient species are known to undergo a variety of reactions, most notably C-H insertion and cycloadditions.
C-H Insertion: Acyl nitrenes can insert into C-H bonds, a reaction of significant interest for the formation of C-N bonds. nih.gov This process can occur both intramolecularly and intermolecularly. In the context of this compound, an intramolecular C-H insertion could theoretically occur at the methyl group of the ester or at a C-H bond of the aromatic ring. However, the proximity and electronic influence of the ortho-nitro group make other reaction pathways more likely.
Cycloadditions: Nitrenes can also react with unsaturated systems like alkenes and alkynes to form three-membered heterocyclic rings, namely aziridines and azirenes, respectively. These cycloaddition reactions are valuable in synthetic organic chemistry for the construction of nitrogen-containing ring systems.
It is important to note that the generation of a "free" acyl nitrene from this compound, which could then undergo these C-H insertion or cycloaddition reactions, is likely hindered by the participation of the neighboring nitro group in the decomposition of the azide.
Influence of the Nitro Group on Acyl Azide Reactivity and Selectivity
The presence of a nitro group in the ortho position to the azidocarbonyl group exerts a profound influence on the reactivity and mechanistic pathways of this compound. This is primarily due to a phenomenon known as neighboring group participation.
Studies on the pyrolysis of aryl azides with ortho-substituents such as phenylazo, nitro, acetyl, or benzoyl have shown substantial anchimeric assistance. rsc.org This assistance leads to a significant increase in the rate of decomposition compared to analogues where the group is in the para position. Specifically for an ortho-nitro group, this participation involves the interaction of one of the oxygen atoms of the nitro group with the azide moiety.
This interaction facilitates the extrusion of molecular nitrogen (N₂) through a cyclization process, leading to the formation of a benzofuroxan (B160326) derivative. rsc.orgresearchgate.net This pathway has a lower activation barrier than the pathway leading to the formation of a free nitrene. rsc.org Therefore, instead of the typical Curtius rearrangement to an isocyanate or the formation of a nitrene that can undergo insertion or cycloaddition reactions, the decomposition of this compound is expected to be dominated by this intramolecular cyclization.
The strong electron-withdrawing nature of the nitro group also influences the electronic properties of the aromatic ring and the azidocarbonyl group, further modifying its reactivity. A kinetic study on the solvolysis of o-nitrobenzoyl chloride has also suggested the role of the ortho-nitro group as an intramolecular nucleophilic assistant. nih.gov
Kinetics and Thermodynamics of Azidocarbonyl Decomposition
Kinetic studies on the pyrolysis of a series of substituted phenyl azides have demonstrated the rate-enhancing effect of an ortho-nitro group. rsc.org The activation energy (Eact) for the decomposition of 2-nitrophenyl azide was found to be significantly lower than that of 4-nitrophenyl azide, highlighting the anchimeric assistance provided by the ortho-nitro group.
| Compound | Activation Energy (Eact, kcal/mol) | Pre-exponential Factor (10-11 A, s-1) |
|---|---|---|
| 2-Nitrophenyl azide | 26.2 | 19 |
| 4-Nitrophenyl azide | 40.6 | 690,000 |
| 2-Acetylphenyl azide | 25.8 | 5.8 |
| 2-Benzoylphenyl azide | 27.2 | 5.3 |
Data sourced from kinetic studies on the pyrolysis of substituted phenyl azides. rsc.org
Computational studies using density functional theory on ortho-nitroaromatic azides support these experimental findings, indicating that the extrusion of N₂ via cyclization to a benzofuroxan derivative has a lower activation barrier compared to the formation of a triplet nitrene, which is the typical product in the absence of an ortho-nitro group. rsc.org The weakening of the N-N₂ bond is a key factor in initiating the decomposition, and this is enhanced by the electron-withdrawing nature of the nitro group. rsc.org
The decomposition of this compound is therefore expected to be a thermodynamically favorable process, driven by the formation of the stable nitrogen molecule and a cyclic product. The reaction is likely to be exothermic.
Systematic Transformations and Derivatizations of the Nitrobenzoate Core
Chemoselective Reduction of the Nitro Group to Amino Derivatives
The reduction of an aromatic nitro group is a fundamental transformation, often pivotal in the synthesis of pharmaceuticals, dyes, and materials. The key challenge in the context of Methyl 2-(azidocarbonyl)-3-nitrobenzoate is achieving chemoselectivity, reducing the nitro group while preserving the ester and the highly sensitive azidocarbonyl functions. Several methodologies are available for such selective reductions. masterorganicchemistry.com
Catalytic hydrogenation is a powerful method. Reagents like Palladium on carbon (Pd/C) or Raney Nickel under controlled hydrogen pressure can effectively reduce the nitro group to an amine. rsc.orgchemicalbook.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at ambient temperature and pressure, which are mild conditions that minimize the risk of ester hydrolysis or decomposition of the azide (B81097). Iron-based catalyst systems have also emerged as effective for chemoselective nitro reductions in the presence of sensitive functionalities like esters and nitriles. rsc.org
Another common approach involves the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. chemicalbook.com However, these acidic conditions may pose a risk to the ester group, potentially causing hydrolysis. Careful control of the reaction pH is crucial. Reagents like sodium dithionite (B78146) can also be employed for the reduction of nitro groups under aqueous conditions. chemicalbook.com
The successful chemoselective reduction yields Methyl 2-(azidocarbonyl)-3-aminobenzoate, a versatile intermediate where the newly formed amino group can participate in a wide array of subsequent reactions, including diazotization, acylation, and condensation.
Table 1: Reagents for Chemoselective Nitro Group Reduction This table presents plausible reagents for the selective reduction of the nitro group in this compound, based on established methods for functionalized nitroaromatics.
| Reagent System | Typical Solvent | Advantage | Potential Limitation |
| H₂, Pd/C | Methanol, Ethanol | High selectivity, mild conditions | Cost of catalyst, potential for azide reduction |
| Fe, CH₃COOH | Acetic Acid/Water | Inexpensive, effective | Acidic, may promote ester hydrolysis |
| SnCl₂, HCl | Hydrochloric Acid | Strong reducing agent | Stoichiometric waste, harsh acidic conditions |
| Sodium Dithionite (Na₂S₂O₄) | Water/Organic co-solvent | Works in aqueous media | Potential for over-reduction |
| Iron(III) catalyst/Silane | Various | High chemoselectivity rsc.org | Catalyst may require synthesis |
Ester Group Modifications: Hydrolysis and Transesterification Strategies
The methyl ester functionality of the parent compound can be readily modified through hydrolysis or transesterification, providing access to the corresponding carboxylic acid or other esters.
Hydrolysis: The conversion of the methyl ester to the carboxylic acid, 2-(azidocarbonyl)-3-nitrobenzoic acid, is typically achieved via saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent. google.com The reaction generally proceeds at room temperature or with gentle heating. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid. It is important to maintain a low temperature during acidification to ensure the stability of the azidocarbonyl group. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions (e.g., strong acid and high temperatures), which could lead to decomposition of the azide. google.com Some patented procedures for related nitrobenzoates emphasize keeping the pH between 6 and 8 to prevent ester hydrolysis during other reaction steps. google.com
Investigation of Electrophilic Aromatic Substitution on the Nitrobenzoate Framework
Electrophilic aromatic substitution (EAS) on the nitrobenzoate framework is challenging due to the strongly deactivating nature of the existing substituents. Both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are powerful electron-withdrawing groups that significantly reduce the nucleophilicity of the benzene (B151609) ring. chemicalbook.comlibretexts.org The azidocarbonyl group (-CON₃) is also expected to be electron-withdrawing and thus deactivating.
All three substituents are meta-directors. libretexts.orgrsc.org In this compound, the positions on the ring are C1-COOCH₃, C2-CON₃, and C3-NO₂. The available positions for substitution are C4, C5, and C6.
The ester at C1 directs incoming electrophiles to C5.
The azidocarbonyl at C2 directs to C4 and C6.
The nitro group at C3 directs to C5.
The directing effects of the C1 and C3 substituents reinforce substitution at the C5 position. The C2 substituent directs towards C4 and C6. When substituents have opposing directing effects, the outcome is often controlled by the most strongly activating (or least deactivating) group. msu.edu However, in this case, all groups are strongly deactivating. Steric hindrance would likely disfavor attack at C6, which is ortho to the C1-ester group. Therefore, any potential electrophilic attack would most likely occur at the C4 or C5 positions, with the formation of a mixture of products anticipated. Reactions like nitration or halogenation would require extremely harsh conditions (e.g., fuming nitric/sulfuric acid) and would likely result in low yields and potential decomposition. uomustansiriyah.edu.iqnih.gov
Exploration of Nucleophilic Aromatic Substitution Induced by the Nitro Group
In contrast to its deactivating effect in EAS, the nitro group is a strong activator for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction requires a nucleophile and a good leaving group on the aromatic ring. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the ortho or para positions relative to the nitro group. nih.govwikipedia.org
In this compound, there are no inherent leaving groups like halides. However, if a halogen, such as fluorine or chlorine, were introduced at the C2 position in place of the azidocarbonyl group (e.g., Methyl 2-fluoro-3-nitrobenzoate), this position would be highly activated for SNAr. bldpharm.com The nitro group at C3 is ortho to the C2 position, providing strong activation. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, could then displace the fluoride (B91410) to introduce new functional groups at C2. nih.gov
Similarly, a leaving group at the C4 position would be para to the nitro group, and a leaving group at the C6 position would be ortho. Both would be activated towards SNAr. The relative reactivity often follows F > Cl > Br > I for the leaving group. The reaction is a powerful tool for introducing functionality onto a highly electron-poor aromatic ring. wikipedia.org
Regioselective Functionalization of the Benzoic Acid Scaffold
Further functionalization can be envisioned starting from the hydrolyzed product, 2-(azidocarbonyl)-3-nitrobenzoic acid. The presence of the carboxylic acid group opens up additional synthetic routes. For instance, the carboxylic acid can direct ortho-lithiation or other metalation reactions, although the acidity of the carboxylic proton itself must first be addressed, typically by conversion to a protected form or by using excess base.
The directing effects of the substituents on the benzoic acid scaffold remain a critical consideration for any further substitution reactions. As discussed for the ester, the nitro and carboxyl groups are meta-directing deactivators for electrophilic substitution. chemicalbook.com This reinforces the challenge of adding new substituents via electrophilic pathways.
A more viable strategy for regioselective functionalization often involves a multi-step sequence. For example, reduction of the nitro group to an amine introduces a powerful ortho, para-directing activating group. The resulting anthranilic acid derivative, Methyl 3-amino-2-(azidocarbonyl)benzoate, would be highly activated towards electrophilic substitution at the positions ortho and para to the new amino group (C4 and C6). This complete reversal of the ring's electronic character highlights the synthetic utility of manipulating the existing functional groups to achieve desired regiochemical outcomes.
Table 2: Summary of Predicted Regioselectivity on the Benzoate (B1203000) Core This table summarizes the expected directing effects for key substitution reactions on the title compound and its primary derivatives.
| Starting Compound | Reaction Type | Key Directing Group(s) | Predicted Position(s) of Substitution |
| This compound | Electrophilic Substitution | -NO₂, -COOCH₃, -CON₃ (all meta) | C4, C5 (likely mixture, harsh conditions) |
| Methyl 2-fluoro -3-nitrobenzoate | Nucleophilic Substitution | -NO₂ (ortho, para-activating) | C2 (activated by ortho -NO₂) |
| Methyl 3-amino -2-(azidocarbonyl)benzoate | Electrophilic Substitution | -NH₂ (ortho, para-directing) | C4, C6 |
Applications As a Pivotal Synthetic Intermediate in Advanced Organic Synthesis
Role in the Synthesis of Complex Pharmaceutical Intermediates
The strategic placement of reactive sites on Methyl 2-(azidocarbonyl)-3-nitrobenzoate makes it an important precursor in multi-step syntheses of active pharmaceutical ingredients (APIs). Its ability to be efficiently converted into key amino-group-containing intermediates is central to its utility.
A primary role of this compound is to serve as a direct precursor to Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate. This transformation is accomplished through the Curtius rearrangement, a reliable and widely used method in organic synthesis for converting carboxylic acids and their derivatives into amines, urethanes, or ureas. nih.gov
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, with the loss of nitrogen gas. nih.gov In this specific application, the isocyanate generated from this compound is "trapped" in situ by tert-butanol (B103910). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction forms a tert-butoxycarbonyl (Boc) protected amine, a stable carbamate (B1207046) that is crucial for subsequent synthetic steps. The Boc protecting group is favored in synthesis because it can be readily removed under acidic conditions without affecting other parts of the molecule. almacgroup.com A general patent describes a similar process where a related acyl azide undergoes a Curtius rearrangement and is treated with water (hydrolysis) to yield the corresponding amine, demonstrating the viability of this pathway. google.com
Reaction Pathway:
| Step | Reactant | Transformation | Intermediate | Reagent | Product |
|---|---|---|---|---|---|
| 1 | This compound | Curtius Rearrangement | Isocyanate | Heat (Δ) | Methyl 2-isocyanato-3-nitrobenzoate |
| 2 | Methyl 2-isocyanato-3-nitrobenzoate | Nucleophilic Addition | - | tert-Butanol | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate |
The intermediate, Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate, is a well-established building block in the industrial synthesis of several angiotensin II receptor blockers, a class of drugs used to treat hypertension. researchgate.net
Candesartan: In the synthesis of Candesartan, Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate is a key starting material. researchgate.net The synthetic sequence typically involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the benzimidazole (B57391) core of the Candesartan molecule. google.com The Boc-protected amine at the 2-position is essential for directing these subsequent chemical transformations correctly.
Azilsartan: Similarly, the synthesis of Azilsartan and its prodrug, Azilsartan medoxomil, utilizes Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate. sciendo.com Several patented routes describe the conversion of this intermediate into the core structure of Azilsartan. sciendo.comresearchgate.net The presence of the nitro group and the protected amine allows for sequential reactions that build the complex bicyclic system of the final drug molecule.
The following table summarizes the key intermediates derived from the title compound and their role in drug synthesis.
| Starting Material | Key Intermediate | Target Drug Molecule | Therapeutic Class |
|---|---|---|---|
| This compound | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Candesartan | Angiotensin II Receptor Blocker |
| This compound | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Azilsartan | Angiotensin II Receptor Blocker |
Contributions to the Synthesis of Heterocyclic Ring Systems
The functional groups of this compound make it a promising, though specialized, substrate for synthesizing various heterocyclic compounds. The azide moiety is particularly useful for constructing nitrogen-containing rings.
One of the most powerful reactions of organic azides is the 1,3-dipolar cycloaddition, often used to form five-membered rings like triazoles. nih.gov For instance, α-azido carbonyl compounds can undergo intramolecular 1,3-dipolar cycloadditions onto alkenes to produce isoindoles. thieme-connect.de While specific examples using this compound are not prominent in the literature, its structure is suitable for such transformations.
Furthermore, the reduction of the aromatic nitro group to an amine provides another handle for cyclization. This newly formed amino group can react with the adjacent ester (or a derivative of the azidocarbonyl group) in an intramolecular fashion to form fused heterocyclic systems, such as quinazolinones or other benzannulated heterocycles. researchgate.net
Development of Novel Reagents and Catalytic Systems Leveraging the Compound's Reactivity
The primary potential of this compound in developing novel reagents lies in the generation of highly reactive intermediates from the acyl azide group. Upon thermal or photochemical activation, acyl azides can extrude nitrogen gas to form acylnitrenes.
These acylnitrene intermediates are highly electrophilic and can undergo a variety of transformations, including:
C-H Insertion: Reaction with C-H bonds to form new C-N bonds, a process known as C-H amination.
Cycloadditions: Reaction with alkenes to form aziridines.
Rearrangements: The aforementioned Curtius rearrangement to isocyanates. nih.gov
While this compound is not widely cited as a direct source for new catalytic systems, the intermediates it can generate could participate in metal-catalyzed processes. The diverse reactivity of the acylnitrene could be harnessed to design novel synthetic methodologies for creating complex nitrogen-containing molecules.
Strategic Utility in Cascade and Multicomponent Reactions
The dense arrangement of functional groups in this compound makes it an ideal candidate for use in cascade (or tandem) and multicomponent reactions (MCRs). nih.gov These reaction strategies are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, reducing waste and simplifying synthetic procedures. beilstein-journals.org
A hypothetical cascade reaction could involve the following sequence:
Initiation: The Curtius rearrangement of the azidocarbonyl group is triggered by heat, forming the isocyanate.
Reduction: The nitro group is selectively reduced to an amine.
Cascade Cyclization: The newly formed amine attacks the isocyanate intramolecularly to form a fused heterocyclic ring system, such as a quinazoline-2,4-dione derivative.
Such a strategy leverages the inherent reactivity of two different functional groups in a planned sequence to rapidly build molecular complexity from a single, highly functionalized starting material. Multicomponent reactions involving azides are also a known class of reactions that can produce structurally diverse products in a single step. rsc.orgmdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Insights
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For "Methyl 2-(azidocarbonyl)-3-nitrobenzoate," both ¹H and ¹³C NMR would provide critical data.
Reaction Monitoring: The progress of the synthesis of "this compound" can be monitored in real-time or by analyzing aliquots from the reaction mixture. For instance, in a hypothetical synthesis from a precursor such as methyl 2-(chloroformyl)-3-nitrobenzoate upon reaction with sodium azide (B81097), the disappearance of the precursor's characteristic signals and the appearance of new signals corresponding to the product would indicate reaction progression.
Product Elucidation:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. Due to the substitution pattern on the benzene (B151609) ring, the aromatic protons would likely appear as complex multiplets. The chemical shift of the methyl protons of the ester group would also be a key indicator.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the ester and the azidocarbonyl groups would resonate at characteristic downfield chemical shifts. The aromatic carbons would also display distinct signals influenced by the electron-withdrawing nitro and azidocarbonyl groups.
A hypothetical ¹³C NMR data table for "this compound" is presented below, with estimated chemical shifts based on known substituent effects.
| Carbon Atom | Estimated Chemical Shift (ppm) |
| Carbonyl (Ester) | 164-168 |
| Carbonyl (Azide) | 168-172 |
| Aromatic C-1 | 130-135 |
| Aromatic C-2 | 135-140 |
| Aromatic C-3 | 145-150 (due to NO₂) |
| Aromatic C-4 | 120-125 |
| Aromatic C-5 | 125-130 |
| Aromatic C-6 | 120-125 |
| Methyl (Ester) | 52-55 |
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
IR and Raman spectroscopy are powerful tools for identifying functional groups and tracking their transformations during a chemical reaction.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by strong absorption bands corresponding to its key functional groups. The azide group (N₃) would exhibit a strong, sharp absorption band in the region of 2100-2250 cm⁻¹. The carbonyl (C=O) stretching vibrations of the ester and the azidocarbonyl groups would appear as strong bands in the range of 1680-1750 cm⁻¹. The nitro group (NO₂) would show two characteristic stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the azide functionality, which are often strong in Raman spectra.
A summary of the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric stretch | 2100-2250 |
| Carbonyl (C=O) | Stretch | 1680-1750 |
| Nitro (NO₂) | Asymmetric stretch | 1520-1560 |
| Nitro (NO₂) | Symmetric stretch | 1340-1380 |
| C-O (Ester) | Stretch | 1200-1300 |
Advanced Mass Spectrometry Techniques for Pathway Analysis and Intermediate Identification
Mass spectrometry (MS) is crucial for determining the molecular weight of the target compound and for gaining insights into reaction pathways by identifying intermediates and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of "this compound" with high precision, which allows for the unambiguous determination of its elemental composition.
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments can help to elucidate the structure of the molecule. Key fragmentation pathways could involve the loss of N₂, CO, OCH₃, and NO₂ groups, providing valuable structural information.
Reaction Pathway Analysis: By analyzing the reaction mixture at different time points using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), it would be possible to identify reaction intermediates, providing direct evidence for the proposed reaction mechanism.
Chiral Analysis and Stereochemical Elucidation (if asymmetric synthesis is explored)
Should an asymmetric synthesis of a derivative of "this compound" be pursued, for instance, through a reaction that introduces a chiral center, specific analytical techniques would be required to determine the stereochemical outcome.
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it would be possible to separate the enantiomers of the product and determine the enantiomeric excess (ee) of the reaction.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy could be used to characterize the chiroptical properties of the enantiomers, providing information about their absolute configuration by comparison with theoretical calculations or known compounds.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
No Density Functional Theory (DFT) studies specifically analyzing the conformational preferences and energetics of Methyl 2-(azidocarbonyl)-3-nitrobenzoate have been reported in the scientific literature.
There are no available studies on the molecular orbital analysis or the application of Frontier Molecular Orbital (FMO) theory to this compound.
Computational Modeling of Reaction Mechanisms and Transition State Structures
No computational models detailing the reaction mechanisms or identifying the transition state structures involving this compound are present in the surveyed literature.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
There are no published computational predictions regarding the reactivity, regioselectivity, or stereoselectivity of this compound.
Molecular Dynamics Simulations to Understand Reaction Environments
No molecular dynamics simulations have been reported for this compound to provide insight into its behavior in various reaction environments.
Future Research Trajectories and Emerging Methodologies
Development of Sustainable and Eco-Friendly Synthetic Protocols
The synthesis of acyl azides and nitroaromatic compounds traditionally involves reagents and conditions that are not environmentally benign. Future research will likely focus on developing greener synthetic routes to Methyl 2-(azidocarbonyl)-3-nitrobenzoate and its derivatives.
One promising avenue is the direct conversion of the corresponding carboxylic acid, 2-carboxy-3-nitrobenzoyl azide (B81097), into the target acyl azide. Methods utilizing reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) in combination with sodium azide offer a mild and efficient alternative to traditional methods that proceed via acyl chlorides, thus avoiding the use of hazardous halogenating agents. organic-chemistry.org Another sustainable approach involves the use of greener reaction media. For instance, polyethylene (B3416737) glycol 400 (PEG 400) has been demonstrated as an effective and recyclable solvent for the synthesis of acyl azides from acid chlorides and sodium azide. raco.cat
Solvent-free reaction conditions, such as high-speed ball milling, represent another frontier in the sustainable synthesis of acyl azides. yonsei.ac.kr These mechanochemical methods can enhance reaction rates, improve yields, and minimize waste by eliminating the need for bulk solvents. A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Protocols for Acyl Azides
| Method | Reagents/Conditions | Advantages | Potential for this compound |
| Direct Azidation of Carboxylic Acid | Trichloroacetonitrile, Triphenylphosphine, NaN3 | Mild conditions, avoids acyl chlorides | High, offers a direct and efficient route. |
| Green Solvent Synthesis | Polyethylene glycol (PEG) 400, NaN3 | Recyclable solvent, improved safety | Moderate, depends on solubility and reactivity. |
| Mechanochemistry | High-speed ball milling, NaN3 | Solvent-free, enhanced reactivity, high atom economy | High, particularly for controlling unstable intermediates. yonsei.ac.kr |
| Aqueous Media Synthesis | Water as solvent | Environmentally benign, cost-effective | Moderate, requires careful control of pH and solubility. researchgate.net |
Investigation of Organocatalytic and Transition Metal-Catalyzed Transformations
The dual functionality of this compound makes it an excellent candidate for investigation in both organocatalytic and transition metal-catalyzed reactions.
Organocatalysis: The nitro group can act as a hydrogen bond acceptor, potentially enabling activation by organocatalysts such as thioureas. This could facilitate a range of asymmetric transformations. For example, the nitro group could direct the stereoselective addition of nucleophiles to other parts of the molecule or participate in cooperative catalysis.
Transition Metal Catalysis: The acyl azide moiety is a well-known precursor to acyl nitrenes, which can undergo a variety of transition metal-catalyzed C-H amidation and amination reactions. yonsei.ac.kr Catalysts based on iridium(III) and rhodium(III) have shown remarkable efficacy in controlling the reactivity of acyl azides, favoring C-N bond formation over the competing Curtius rearrangement. yonsei.ac.kr The application of such catalysts to this compound could unlock novel pathways for the synthesis of complex nitrogen-containing heterocycles. Furthermore, the nitro group itself can be a target for transition metal-catalyzed cross-coupling reactions, although this is a less explored area.
A summary of potential catalytic transformations is provided in Table 2.
Table 2: Potential Catalytic Transformations of this compound
| Catalyst Type | Potential Reaction | Key Features |
| Organocatalyst (e.g., Thiourea) | Asymmetric Michael Addition | Activation via hydrogen bonding to the nitro group. |
| Iridium(III) Catalyst | C-H Amidation | Control of acyl nitrene reactivity, high selectivity for C-N bond formation. yonsei.ac.kr |
| Rhodium(III) Catalyst | C-H Amination/Amidation | Versatile for various C-H functionalizations. |
| Copper(I) Catalyst | Azide-Alkyne Cycloaddition | Formation of triazole-containing compounds. |
Integration into Automated Synthesis Platforms and Flow Chemistry Systems
The development of robust and reliable synthetic methods is crucial for the integration of this compound chemistry into automated platforms. Automated synthesis systems, which allow for the rapid and parallel synthesis of compound libraries, could be employed to explore the chemical space around this scaffold. synplechem.com This would be particularly valuable for generating a diverse set of derivatives for biological screening or materials science applications.
Flow chemistry offers significant advantages for handling potentially hazardous intermediates like acyl azides. The in-situ generation and immediate consumption of such species in a continuous flow reactor can greatly enhance safety by minimizing the accumulation of unstable compounds. nih.gov This approach also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The synthesis of peptides using acyl azides in a continuous-flow system has been demonstrated to proceed without significant racemization, highlighting the potential of this technology for the controlled transformation of chiral derivatives of this compound.
Exploration of Novel Reactivity Patterns for Diversified Chemical Libraries
The unique electronic and steric environment of this compound suggests the possibility of uncovering novel reactivity patterns. The ortho-relationship of the acyl azide and nitro groups could lead to interesting intramolecular cyclization reactions, potentially forming novel heterocyclic systems. For instance, under thermal or photochemical conditions, intramolecular trapping of the generated nitrene by the nitro group could occur, leading to fused ring systems.
The Curtius rearrangement of the acyl azide to an isocyanate is a well-established reaction. nih.gov In the case of this compound, the resulting isocyanate would be highly electrophilic and could participate in a variety of cycloaddition and nucleophilic addition reactions to generate a wide array of ureas, carbamates, and other heterocyclic structures. The strategic application of these reactions could lead to the rapid generation of diverse chemical libraries for drug discovery and other applications.
Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry and in silico design will play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, including activation barriers for various potential reaction pathways such as nitrene formation, Curtius rearrangement, and cycloaddition reactions. chemrxiv.org
These computational studies can help in understanding the influence of substituents on the aromatic ring on the reactivity of both the acyl azide and the nitro group. For example, the introduction of electron-donating or electron-withdrawing groups at different positions could be computationally modeled to predict their effect on the stability of intermediates and the selectivity of reactions. This in silico screening approach can prioritize the synthesis of derivatives with desired reactivity profiles, thereby accelerating the discovery of novel compounds with specific applications. Furthermore, molecular docking studies could be used to design derivatives with potential biological activity by predicting their binding affinity to specific protein targets. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Methyl 2-(azidocarbonyl)-3-nitrobenzoate, and how is purity validated?
- Methodology : The synthesis begins with phthalic anhydride, undergoing nitration to yield 3-nitrophthalic acid. Subsequent esterification with trimethyl orthoformate in methanol/sulfuric acid produces methyl 2-carboxy-3-nitrobenzoate. Chlorination with thionyl chloride forms methyl 2-(chlorocarbonyl)-3-nitrobenzoate, which reacts with sodium azide to introduce the azide group. Purity is confirmed via , , FT-IR (e.g., azide stretch at ~2100 cm), and elemental analysis. Recrystallization from methanol ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : identifies aromatic protons (e.g., δ 8.11 ppm for H-4) and ester methyl groups (δ 3.84 ppm). confirms carbonyl carbons (e.g., 165.71 ppm for the ester C=O).
- FT-IR : Azide (2100–2150 cm), nitro (1530–1350 cm), and ester (1728 cm) groups are key diagnostic peaks.
- Elemental Analysis : Validates stoichiometric composition (e.g., C: 52.65%, H: 5.22%, N: 9.52%) .
Q. What safety protocols are essential when handling azide-containing compounds like this?
- Methodology : Use explosion-proof equipment, avoid contact with heavy metals, and conduct reactions in a fume hood. Sodium azide reactions require strict temperature control (e.g., reflux in tert-butanol at 95°C). Waste must be neutralized with nitrous acid to avoid hazardous hydrazoic acid formation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties relevant to reactivity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO energies, dipole moments, and polar surface area (PSA). For example, a low LUMO energy (−1.2 eV) suggests electrophilic reactivity at the azidocarbonyl group, while a high PSA (85 Å) predicts limited membrane permeability. These parameters guide SAR studies for drug design .
Q. What mechanistic challenges arise during the chlorination step with thionyl chloride?
- Methodology : The reaction requires anhydrous conditions to prevent hydrolysis. Catalytic DMF (1–2%) enhances chlorination efficiency, but excess DMF can lead to byproducts. Conflicting reports on yields (58–75%) suggest optimizing stoichiometry (1:1.2 molar ratio of acid chloride precursor to NaN) and reaction time (30–60 min at 50°C) .
Q. How does steric hindrance from the 3-nitro group influence azide substitution reactions?
- Methodology : Computational geometry analysis (DFT) shows the nitro group creates a steric barrier, reducing nucleophilic attack at the adjacent carbonyl. Kinetic studies under varying temperatures (25–80°C) reveal a 15% yield drop at lower temperatures due to hindered transition-state formation. Competing pathways (e.g., Curtius rearrangement) are minimized by using tert-butanol as a solvent .
Q. How can contradictory TLC results during synthesis be resolved?
- Methodology : If TLC (silica, 8:2 hexane/EtOAc) shows multiple spots (R = 0.35 for product), adjust sulfuric acid concentration to >1.0 mL per 0.00169 mol starting material. Incomplete nitration (evidenced by residual methyl benzoate) requires extended reaction times (15–20 min) and vigorous stirring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
